molecular formula C16H16N6O B13059791 1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine

1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine

Cat. No.: B13059791
M. Wt: 308.34 g/mol
InChI Key: AAZCWMDIYFMTIQ-LLVKDONJSA-N
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Description

1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine is a complex organic compound that features a cyano group, a pyridazinone ring, and a propynylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Propynylguanidine Moiety: This can be achieved by reacting propargylamine with appropriate guanidine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine involves its interaction with specific molecular targets such as enzymes and receptors. The cyano group and pyridazinone ring play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a cyano group, a pyridazinone ring, and a propynylguanidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine

InChI

InChI=1S/C16H16N6O/c1-3-8-18-16(19-10-17)20-13-6-4-12(5-7-13)15-11(2)9-14(23)21-22-15/h1,4-7,11H,8-9H2,2H3,(H,21,23)(H2,18,19,20)/t11-/m1/s1

InChI Key

AAZCWMDIYFMTIQ-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NCC#C)NC#N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NCC#C)NC#N

Origin of Product

United States

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